![molecular formula C14H20BNO4 B1458624 Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1384313-38-5](/img/structure/B1458624.png)
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
“Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound often involves the use of reagents and catalysts. For instance, it can be synthesized through the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of this compound is C14H19BO4 . The structures of similar compounds have been solved using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound can be used as a reagent and catalyst in organic synthesis for the production of various compounds . It can also be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.11 . It has a density of 1.08±0.1 g/cm3 (Predicted), a melting point of 77-81°C (lit.), a boiling point of 355.6±25.0 °C (Predicted), and a refractive index of 1.507 .Scientific Research Applications
Synthesis and Crystal Structure Analysis
- Application Summary: This compound is used in the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings .
- Methods of Application: The compounds are obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
- Results: The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .
Quantum-Chemical Calculations
- Application Summary: This compound is used in quantum-chemical calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis .
- Methods of Application: The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .
- Results: The molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
Synthesis of Novel Copolymers
- Application Summary: This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis of Quinoxaline Derivatives
- Application Summary: This compound is patented as a reagent to synthesize quinoxaline derivatives or heterocyclylamine derivatives as PI3 kinase inhibitors .
Pharmaceutical Intermediate
- Application Summary: 4-(Hydroxymethyl)benzeneboronic acid pinacol ester, which is similar to the compound , is used as a pharmaceutical intermediate .
Synthesis of Piperazinyl Derivatives
- Application Summary: 4-(4-Methyl-1-piperazinyl)benzeneboronic acid pinacol ester, which is similar to the compound , is used as a pharmaceutical intermediate .
Synthesis of Fluorobenzoate Derivatives
- Application Summary: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound similar to the one , is used in the synthesis of boric acid ester intermediates with benzene rings .
- Methods of Application: The compounds are obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
- Results: The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .
Synthesis of Phenylboronic Ester Derivatives
- Application Summary: 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine, compounds similar to the one , are used in quantum-chemical calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis .
- Methods of Application: The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .
- Results: The molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
Synthesis of Piperazinyl Derivatives
Safety And Hazards
The safety information for this compound is limited. It is advised to follow correct laboratory practices when handling it, including the use of appropriate personal protective equipment such as gloves, lab coats, and safety goggles . It should be stored in a sealed container, away from oxygen, heat sources, and strong oxidizers. If it comes into contact with skin or eyes, it should be rinsed immediately with plenty of water, and medical assistance should be sought if necessary .
properties
IUPAC Name |
methyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-11(9-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAMRUWWLIHMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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